molecular formula C21H19ClFNO2 B3000063 3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone CAS No. 303144-69-6

3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone

Cat. No.: B3000063
CAS No.: 303144-69-6
M. Wt: 371.84
InChI Key: BNKBMNBHQPTTEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-methyl-4(1H)-pyridinone under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-methyl-4(1H)-pyridinone
  • 4-methylbenzyl chloride

Uniqueness

3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-[(4-methylphenyl)methyl]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO2/c1-14-6-8-16(9-7-14)12-24-11-10-20(25)21(15(24)2)26-13-17-18(22)4-3-5-19(17)23/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKBMNBHQPTTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=O)C(=C2C)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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